molecular formula C12H26O B15293379 3-Isopropyl-4,6-dimethylheptan-2-ol

3-Isopropyl-4,6-dimethylheptan-2-ol

Cat. No.: B15293379
M. Wt: 186.33 g/mol
InChI Key: HORSJOJUFJKONP-UHFFFAOYSA-N
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Description

3-Isopropyl-4,6-dimethylheptan-2-ol is an organic compound with the molecular formula C12H26O and a molecular weight of 186.33 g/mol. This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,6-dimethylheptan-2-ol typically involves the alkylation of a suitable precursor, such as a heptane derivative, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,6-dimethylheptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-Isopropyl-4,6-dimethylheptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,6-dimethylheptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound may also participate in various biochemical pathways, affecting cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-3-(1-methylethyl)-2-heptanol
  • Isopropyl palmitate
  • Isopropyl myristate

Uniqueness

3-Isopropyl-4,6-dimethylheptan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

4,6-dimethyl-3-propan-2-ylheptan-2-ol

InChI

InChI=1S/C12H26O/c1-8(2)7-10(5)12(9(3)4)11(6)13/h8-13H,7H2,1-6H3

InChI Key

HORSJOJUFJKONP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C(C)C)C(C)O

Origin of Product

United States

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